3-chloro-6-fluoro-2-hydroxybenzoic acid 3-chloro-6-fluoro-2-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 1784624-98-1
VCID: VC11551367
InChI:
SMILES:
Molecular Formula: C7H4ClFO3
Molecular Weight: 190.6

3-chloro-6-fluoro-2-hydroxybenzoic acid

CAS No.: 1784624-98-1

Cat. No.: VC11551367

Molecular Formula: C7H4ClFO3

Molecular Weight: 190.6

Purity: 95

* For research use only. Not for human or veterinary use.

3-chloro-6-fluoro-2-hydroxybenzoic acid - 1784624-98-1

Specification

CAS No. 1784624-98-1
Molecular Formula C7H4ClFO3
Molecular Weight 190.6

Introduction

Chemical Identity and Structural Characteristics

3-Chloro-6-fluoro-2-hydroxybenzoic acid belongs to the class of substituted benzoic acids, where substituents at the 2-, 3-, and 6-positions introduce distinct electronic and steric effects. The IUPAC name 3-chloro-6-fluoro-2-hydroxybenzoic acid reflects the positions of the chlorine (C3), fluorine (C6), hydroxyl (C2), and carboxylic acid (C1) groups. Its canonical SMILES representation, C1=CC(=C(C(=C1F)C(=O)O)O)Cl, encodes the planar aromatic ring with precise substituent orientation.

Table 1: Fundamental Molecular Data

PropertyValueSource
CAS Number1784624-98-1
Molecular FormulaC7H4ClFO3\text{C}_7\text{H}_4\text{ClFO}_3
Molecular Weight190.55 g/mol
Exact Mass189.983 g/mol
IUPAC Name3-chloro-6-fluoro-2-hydroxybenzoic acid
SMILESC1=CC(=C(C(=C1F)C(=O)O)O)Cl
InChIKeyWBZAQRVNIFVIIN-UHFFFAOYSA-N

The compound’s LogP value of 1.88 suggests moderate hydrophobicity, favoring solubility in polar organic solvents like dimethylacetamide or dimethylformamide . Its planar structure and hydrogen-bonding capacity (PSA = 57.53 Ų) further influence reactivity in substitution and condensation reactions.

Synthesis and Industrial Production

The synthesis of 3-chloro-6-fluoro-2-hydroxybenzoic acid typically involves multi-step halogenation and hydroxylation processes. A patented method for analogous compounds, such as 2-fluoro-3-chlorobenzoic acid, provides insights into scalable production .

Halogenation and Fluorination Strategies

In one approach, 2,3-dichlorobenzoyl chloride undergoes fluorine substitution using cesium fluoride (CsF) or potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) . The reaction proceeds in polar aprotic solvents like N,N-dimethylacetamide (DMAc) at elevated temperatures (150°C), achieving >99.5% purity for intermediates . For 3-chloro-6-fluoro-2-hydroxybenzoic acid, adjusting the starting material to a dichlorinated precursor with appropriate positional selectivity is critical.

Hydroxylation and Hydrolysis

Post-fluorination, hydrolysis under alkaline conditions (e.g., 10% NaOH) yields the carboxylic acid functionality. Subsequent acidification (pH ≤ 2.8) precipitates the product, which is purified via solvent extraction (n-butanol, chlorobenzene) . This “one-pot” methodology minimizes intermediate isolation, enhancing yield and cost-efficiency .

Table 2: Representative Synthesis Conditions

ParameterDetailSource
Starting MaterialDichlorinated benzoyl chloride
Fluorination ReagentCsF (2.5–5.0 eq)
CatalystTetrabutylammonium bromide
SolventN,N-Dimethylacetamide
Temperature150°C
Hydrolysis Agent10% NaOH

Applications in Pharmaceutical and Agrochemical Synthesis

As a versatile building block, 3-chloro-6-fluoro-2-hydroxybenzoic acid facilitates the synthesis of bioactive molecules. Its trifunctional scaffold allows for:

Antibacterial Agents

The chlorine and fluorine substituents enhance electron-withdrawing effects, stabilizing intermediates in quinolone antibiotic synthesis. For example, fluoroquinolones like ciprofloxacin derivatives often incorporate similar halogenated benzoic acid motifs.

Herbicide Intermediates

In agrochemistry, the compound’s hydroxyl group enables conjugation to heterocyclic amines, forming inhibitors of acetolactate synthase (ALS), a target in broadleaf weed control.

Metal Chelation

The hydroxyl and carboxylic acid groups coordinate transition metals, making it useful in catalytic systems or as a ligand in asymmetric synthesis.

Future Research Directions

Despite its utility, gaps persist in understanding the compound’s environmental fate and metabolic pathways. Studies on microbial degradation, as seen with 3-chloro-4-hydroxybenzoate in Desulfitobacterium spp., could inform bioremediation strategies . Additionally, exploring its use in photoactive materials or covalent organic frameworks (COFs) may unlock novel applications .

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